molecular formula C8H8ClN5O2 B11869634 ethyl (6-chloro-9H-purin-9-yl)carbamate CAS No. 89979-33-9

ethyl (6-chloro-9H-purin-9-yl)carbamate

Katalognummer: B11869634
CAS-Nummer: 89979-33-9
Molekulargewicht: 241.63 g/mol
InChI-Schlüssel: NYGBOSRIQWCBHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (6-chloro-9H-purin-9-yl)carbamate is a chemical compound with the molecular formula C8H8ClN5O2 It is a derivative of purine, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

The synthesis of ethyl (6-chloro-9H-purin-9-yl)carbamate typically involves the reaction of 6-chloropurine with ethyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction proceeds at room temperature and yields the desired product after purification .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Ethyl (6-chloro-9H-purin-9-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Ethyl (6-chloro-9H-purin-9-yl)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl (6-chloro-9H-purin-9-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with nucleic acids, potentially interfering with DNA or RNA synthesis and function.

Vergleich Mit ähnlichen Verbindungen

Ethyl (6-chloro-9H-purin-9-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

89979-33-9

Molekularformel

C8H8ClN5O2

Molekulargewicht

241.63 g/mol

IUPAC-Name

ethyl N-(6-chloropurin-9-yl)carbamate

InChI

InChI=1S/C8H8ClN5O2/c1-2-16-8(15)13-14-4-12-5-6(9)10-3-11-7(5)14/h3-4H,2H2,1H3,(H,13,15)

InChI-Schlüssel

NYGBOSRIQWCBHB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NN1C=NC2=C1N=CN=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.